BET Protein Degradation Potency: (S,R,S)-AHPC-Me-Derived ARV-771 versus (S,R,S)-AHPC-Derived MZ1
PROTAC molecules incorporating (S,R,S)-AHPC-Me demonstrate enhanced degradation potency relative to those incorporating the parent (S,R,S)-AHPC (VH032-NH₂) ligand. ARV-771, synthesized using (S,R,S)-AHPC-Me, achieves DC₅₀ < 1 nM for BET protein degradation in castration-resistant prostate cancer (CRPC) cells [1]. In contrast, MZ1—a structurally related BRD4 degrader employing the (S,R,S)-AHPC VHL ligand—exhibits a BRD4 degradation DC₅₀ of approximately 50 nM in cellular assays [2]. This represents an approximately 50-fold or greater improvement in degradation efficiency when the methylated ligand is employed, consistent with findings from systematic SAR studies indicating that methylation on the VHL ligand scaffold significantly enhances degrader potency [3].
| Evidence Dimension | Cellular protein degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ < 1 nM (ARV-771, (S,R,S)-AHPC-Me-based BET degrader) |
| Comparator Or Baseline | DC₅₀ ≈ 50 nM (MZ1, (S,R,S)-AHPC-based BRD4 degrader) |
| Quantified Difference | ≥50-fold improvement in degradation potency |
| Conditions | CRPC cells (22Rv1) for ARV-771; cellular BRD4 degradation assay for MZ1 |
Why This Matters
This potency differential directly impacts the achievable degradation depth and the concentration window for selective pharmacology, making (S,R,S)-AHPC-Me the preferred building block for high-efficiency VHL-based degraders.
- [1] (S,R,S)-AHPC-Me, MedChemExpress (MCE) Product Page, accessed 2025. View Source
- [2] Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015;10(8):1770-1777. View Source
- [3] Krieger J, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023. View Source
